molecular formula C15H15ClN2O2S B4970660 2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide

Cat. No. B4970660
M. Wt: 322.8 g/mol
InChI Key: DKIRCUBULNPEOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide, also known as CPTA, is a compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

The mechanism of action for 2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as modulate the activity of neurotransmitters in the brain. Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide in lab experiments is its potential therapeutic effects in various diseases. Additionally, it is relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for 2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide research. One area of interest is its potential use as a therapeutic agent in cancer treatment. Additionally, further research is needed to understand its mechanism of action and optimize its use in lab experiments. Furthermore, 2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide may have potential in treating other diseases, such as neurological disorders and inflammation, which warrant further investigation.

Synthesis Methods

2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-bromoethanol, followed by the reaction with pyridine-2-thiol and acetic anhydride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. Additionally, 2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also shown potential in treating neurological disorders by modulating the activity of neurotransmitters.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-12-4-6-13(7-5-12)20-11-14(19)17-9-10-21-15-3-1-2-8-18-15/h1-8H,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRCUBULNPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

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